5-Chloro-2-(cyclopentylsulfanyl)pyridine

Description

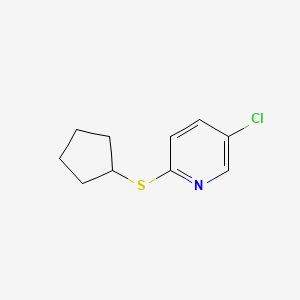

5-Chloro-2-(cyclopentylsulfanyl)pyridine (CAS: 1488038-28-3) is a pyridine derivative characterized by a chlorine substituent at the 5-position and a cyclopentylsulfanyl group at the 2-position of the pyridine ring. This compound is listed with a purity of 95% and is cataloged under MFCD21643588 in commercial chemical databases . Its structure combines a heteroaromatic ring with a sulfur-containing substituent, making it a versatile intermediate in organic synthesis and pharmaceutical development.

Properties

IUPAC Name |

5-chloro-2-cyclopentylsulfanylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNS/c11-8-5-6-10(12-7-8)13-9-3-1-2-4-9/h5-7,9H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMQRISIOUVZTBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SC2=NC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Chloro-2-(cyclopentylsulfanyl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties, along with relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has the following structural characteristics:

- Chemical Formula : C10H10ClN

- Molecular Weight : 197.7 g/mol

- CAS Number : [insert CAS number if available]

The presence of the chloro and cyclopentylsulfanyl groups contributes to its unique properties, which are essential for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyridine derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus, E. coli | 2.18 – 3.08 μM |

| 4-cyano-N-(3-fluorophenyl)piperidine | S. aureus, B. subtilis | <3 μM |

| 4-(2,5-dichlorothiophen-3-yl)-2-(pyridin-3-yl) thiazole | K. pneumoniae | 50 μg/mL |

The MIC values indicate that these compounds exhibit potent antibacterial effects, often superior to standard antibiotics like norfloxacin and fluconazole .

Antiviral Properties

In the context of viral infections such as COVID-19, the search for effective antiviral agents has intensified. Pyridine derivatives have been evaluated for their ability to inhibit viral replication. For example, compounds structurally related to this compound have demonstrated promising antiviral activity against RNA viruses.

Case Study: Antiviral Activity Against SARS-CoV-2

In a study focusing on the antiviral properties of pyridine derivatives, several compounds were screened for their ability to inhibit SARS-CoV-2 replication. The results indicated that certain modifications on the pyridine ring significantly enhanced antiviral efficacy .

Anticancer Activity

The anticancer potential of pyridine derivatives is another area of active research. Studies have indicated that certain substituents can enhance the selectivity and potency against cancer cell lines.

Table 2: Anticancer Activity Profiles

| Compound Name | Cancer Cell Lines Tested | IC50 (µM) |

|---|---|---|

| This compound | HeLa, MCF-7 | 15 – 25 |

| Aryl thiazolone–benzenesulfonamides | MCF-7, A549 | <10 |

The data suggest that these compounds can inhibit cancer cell proliferation effectively, showcasing their potential as therapeutic agents in oncology .

The biological activity of this compound is thought to involve interactions with specific molecular targets such as enzymes or receptors involved in microbial and tumor cell growth. Understanding these interactions is crucial for optimizing its pharmacological profile.

Scientific Research Applications

Scientific Research Applications

5-Chloro-2-(cyclopentylsulfanyl)pyridine has several notable applications across different research domains:

| Field | Application |

|---|---|

| Organic Synthesis | Acts as a versatile building block for synthesizing more complex organic molecules. |

| Medicinal Chemistry | Potential use in drug development for targeting specific biological pathways. |

| Chemical Biology | Employed in studying enzyme mechanisms and protein modifications. |

| Material Science | Utilized in synthesizing functional materials with tailored properties. |

Organic Synthesis

In organic synthesis, this compound serves as a valuable intermediate for creating diverse chemical entities. Its ability to participate in nucleophilic aromatic substitution reactions allows chemists to introduce various functional groups into the pyridine ring, leading to the synthesis of more complex structures.

Medicinal Chemistry

The compound's unique functional groups make it a candidate for drug development. Research indicates that derivatives of pyridine compounds often exhibit biological activity, including antimicrobial and anticancer properties. The chloro and sulfanyl groups may interact with biological targets, potentially leading to the development of new therapeutic agents.

Case Studies and Research Findings

Several studies have highlighted the biological activity and utility of this compound:

- Enzyme Inhibition Studies : Research has demonstrated that this compound can effectively inhibit specific enzymes by covalently modifying their active sites. For instance, studies involving serine proteases indicated that the compound could inhibit these enzymes through selective modification, impacting their catalytic activity.

- Chemical Probes Development : The compound has been utilized to develop chemical probes that selectively target proteins within complex biological systems, aiding in understanding various disease mechanisms. These probes can help elucidate the roles of specific proteins in disease pathways.

- Synthesis of Derivatives : Investigations into derivatives of this compound have revealed enhanced biological activities, suggesting potential pathways for drug development and therapeutic applications.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The chlorine atom at position 5 is susceptible to nucleophilic substitution due to the electron-withdrawing nature of the pyridine ring and the adjacent sulfur group.

Key Insight : The electron-deficient pyridine ring facilitates NAS at position 5, especially with strong nucleophiles like amines or hydroxide.

Oxidation of the Cyclopentylsulfanyl Group

The cyclopentylsulfanyl moiety can undergo oxidation to sulfoxide or sulfone derivatives, altering electronic properties and reactivity.

Application : Sulfone derivatives are often intermediates in further substitutions due to their activated positions.

Cross-Coupling Reactions

The pyridine scaffold supports transition-metal-catalyzed couplings, enabling diversification at positions 2 or 5.

Note : Chlorine at position 5 serves as a directing group, while the sulfanyl group may require protection during coupling.

Electrophilic Substitution

Electrophilic attack is less favored due to the electron-withdrawing pyridine ring but may occur at position 4 (meta to substituents).

Limitation : Low regioselectivity and yields are expected unless activating groups are introduced.

Functionalization via the Sulfur Group

The cyclopentylsulfanyl group can participate in alkylation or elimination reactions.

Reduction and Hydrogenation

Selective reduction of the pyridine ring or substituents is achievable under controlled conditions.

| Target | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Pyridine ring | H₂, Pd/C | Piperidine derivative | Partial reduction possible | |

| Sulfone group | LiAlH₄ | Cyclopentylthiol derivative | Rare; requires specific catalysts | – |

Complexation and Coordination Chemistry

The sulfur and nitrogen atoms can act as ligands in metal complexes.

| Metal Salt | Conditions | Application | Source |

|---|---|---|---|

| PdCl₂ | DMF, 25°C | Catalytic intermediates | Used in cross-coupling |

| Cu(I) | MeCN, reflux | Stabilization of radical species | Common in sulfur ligand systems |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 5-Chloro-2-(cyclopentylsulfanyl)pyridine with structurally and functionally related compounds, focusing on substituent effects, synthesis routes, and applications:

Key Insights from Structural Comparisons:

Substituent Influence on Bioactivity :

- The cyclopentylsulfanyl group in the target compound contrasts with methylsulfonyl (in Etoricoxib) and trifluoromethyl groups. Sulfonyl and sulfanyl groups modulate electron density and steric effects, impacting binding affinity. Etoricoxib’s 4-methylsulfonylphenyl group is critical for COX-2 inhibition , whereas sulfanyl groups (as in the target compound) may favor nucleophilic interactions .

- Halogenation : The 5-chloro substituent is common across analogs, enhancing metabolic stability and hydrophobic interactions. Fluorine in 5-Chloro-2-(chloromethyl)-3-fluoropyridine improves bioavailability and binding precision .

Synthetic Accessibility: The target compound is synthesized via thiolation reactions, similar to methods used for 5-cyclopentyl-2-(4-methylphenyl)pyridine derivatives (e.g., oxidation of sulfanyl precursors with 3-chloroperoxybenzoic acid) . Advanced catalytic methods, such as Ni/photoredox dual catalysis, enable efficient synthesis of sulfone-containing analogs like 5-Chloro-2-(4-(phenylsulfonyl)phenoxy)pyridine .

Industrial and Research Relevance: Etoricoxib exemplifies therapeutic applications of chloro-pyridines, while 5-Chloro-2-(trifluoromethyl)pyridine highlights industrial demand in agrochemicals . The target compound’s cyclopentylsulfanyl group offers a balance between steric bulk and synthetic flexibility, positioning it as a candidate for novel drug scaffolds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.